molecular formula C14H15ClN2O2S B1330156 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide CAS No. 71215-81-1

5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide

Cat. No. B1330156
CAS RN: 71215-81-1
M. Wt: 310.8 g/mol
InChI Key: SOWYLSRVTBKKJE-UHFFFAOYSA-N
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Description

“5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide” is a chemical compound with the EC number 275-269-2 and CAS number 71215-81-1 . It has the molecular formula C14H15ClN2O2S .


Molecular Structure Analysis

The molecular structure of this compound involves a benzene ring substituted with an amino group, a chloro group, and a sulphonamide group that is further substituted with a 2,4-dimethylphenyl group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is stored or used.


Physical And Chemical Properties Analysis

This compound has various physical and chemical properties, including its appearance, physical state, color, melting point, freezing point, boiling point, density, vapor pressure, partition coefficient, water solubility, solubility in organic solvents, surface tension, flash point, auto flammability, flammability, explosiveness, oxidizing properties, oxidation reduction potential, and stability in organic solvents .

Scientific Research Applications

Antiviral Activities

5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide derivatives have shown significant antiviral activities. These derivatives were effective against various strains of influenza A (H1N1, H3N2, H5N1) and B viruses in cell culture. The compounds showed inhibitory effects on virus replication, particularly targeting early stages such as virus adsorption/penetration (Selvam et al., 2006).

Electrochemical Properties

The electrochemical reduction of N-substituted benzenesulphonamides, including derivatives of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide, has been studied. These studies provide insights into the structural and electronic properties of these compounds, which are important for their potential applications in various fields (Rastelli et al., 1978).

Potential Anti-HIV and Anticancer Activities

Some derivatives of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide have been evaluated for their potential anti-HIV and anticancer properties. Certain compounds exhibited weak to moderate activities, suggesting the possibility of further development as therapeutic agents (Brzozowski, 1995).

Kinetic and Oxidative Studies

Kinetic studies involving the oxidation of amino acids by N-chloro-benzenesulphonamides derivatives have been performed. These studies contribute to understanding the oxidative strengths and mechanisms of these compounds, which could be useful in various chemical applications (Gowda & Kumar, 2003).

Molecular Docking and DFT Calculations

The synthesis, biological evaluation, molecular docking, and Density Functional Theory (DFT) calculations of novel benzenesulfonamide derivatives have been conducted. These studies provide insights into the interaction of these molecules with biological targets, which is crucial for the development of new drugs (Fahim & Shalaby, 2019).

properties

IUPAC Name

5-amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-9-3-6-13(10(2)7-9)17-20(18,19)14-8-11(16)4-5-12(14)15/h3-8,17H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWYLSRVTBKKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8072297
Record name Benzenesulfonamide, 5-amino-2-chloro-N-(2,4-dimethylphenyl)-
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Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836034
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide

CAS RN

71215-81-1
Record name 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide
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Record name 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide
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Record name Benzenesulfonamide, 5-amino-2-chloro-N-(2,4-dimethylphenyl)-
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Record name Benzenesulfonamide, 5-amino-2-chloro-N-(2,4-dimethylphenyl)-
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Record name 5-amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide
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Record name 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide
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